![molecular formula C20H25N3OS B3445325 N-(3,5-dimethylphenyl)-4-(4-methoxyphenyl)-1-piperazinecarbothioamide](/img/structure/B3445325.png)
N-(3,5-dimethylphenyl)-4-(4-methoxyphenyl)-1-piperazinecarbothioamide
Overview
Description
N-(3,5-dimethylphenyl)-4-(4-methoxyphenyl)-1-piperazinecarbothioamide, also known as DMPT, is a chemical compound that has been extensively studied for its potential applications in scientific research. DMPT is a piperazine derivative that has been shown to have a wide range of biochemical and physiological effects, making it a valuable tool for investigating various biological processes.
Mechanism of Action
The exact mechanism of action of N-(3,5-dimethylphenyl)-4-(4-methoxyphenyl)-1-piperazinecarbothioamide is not fully understood, but it is thought to act as a modulator of various neurotransmitter systems in the brain, including the serotonin and dopamine systems. It has also been shown to have effects on various ion channels and receptors in the body, including the voltage-gated potassium channel and the sigma-1 receptor.
Biochemical and Physiological Effects
N-(3,5-dimethylphenyl)-4-(4-methoxyphenyl)-1-piperazinecarbothioamide has been shown to have a wide range of biochemical and physiological effects, including the modulation of neurotransmitter systems, the inhibition of tumor cell growth, and the regulation of ion channels and receptors. It has also been shown to have anti-inflammatory and antioxidant properties, making it a potentially valuable tool for investigating various disease processes.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N-(3,5-dimethylphenyl)-4-(4-methoxyphenyl)-1-piperazinecarbothioamide in lab experiments is its versatility and wide range of effects. It can be used to investigate various biological processes and has potential therapeutic applications in the treatment of various diseases. However, one limitation of using N-(3,5-dimethylphenyl)-4-(4-methoxyphenyl)-1-piperazinecarbothioamide is its potential toxicity, which must be carefully monitored in lab experiments.
Future Directions
There are many potential future directions for research on N-(3,5-dimethylphenyl)-4-(4-methoxyphenyl)-1-piperazinecarbothioamide, including further investigation of its mechanism of action and potential therapeutic applications. It may also be valuable to investigate the effects of N-(3,5-dimethylphenyl)-4-(4-methoxyphenyl)-1-piperazinecarbothioamide in combination with other drugs or therapies, as well as its potential for use in drug discovery and development. Overall, N-(3,5-dimethylphenyl)-4-(4-methoxyphenyl)-1-piperazinecarbothioamide represents a promising area of research with many potential applications in the field of scientific research.
Scientific Research Applications
N-(3,5-dimethylphenyl)-4-(4-methoxyphenyl)-1-piperazinecarbothioamide has been used in a variety of scientific research applications, including studies on the central nervous system, cardiovascular system, and immune system. It has been shown to have potential therapeutic applications in the treatment of various diseases, including cancer, Alzheimer's disease, and depression.
properties
IUPAC Name |
N-(3,5-dimethylphenyl)-4-(4-methoxyphenyl)piperazine-1-carbothioamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3OS/c1-15-12-16(2)14-17(13-15)21-20(25)23-10-8-22(9-11-23)18-4-6-19(24-3)7-5-18/h4-7,12-14H,8-11H2,1-3H3,(H,21,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHAPSBFWPUIDIU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=S)N2CCN(CC2)C3=CC=C(C=C3)OC)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,5-dimethylphenyl)-4-(4-methoxyphenyl)piperazine-1-carbothioamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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